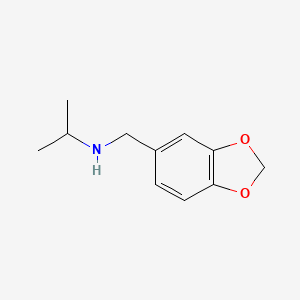

N-(1,3-benzodioxol-5-ylmethyl)propan-2-amine

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzodioxol-5-ylmethyl)propan-2-amine typically involves the following steps:

Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through the reaction of catechol with formaldehyde under acidic conditions.

Attachment of the Propan-2-amine Moiety: The benzodioxole ring is then reacted with a suitable amine precursor, such as 2-bromopropane, in the presence of a base like sodium hydride to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may include:

Continuous Flow Reactors: To maintain consistent reaction conditions and improve efficiency.

Purification Steps: Such as recrystallization or chromatography to isolate the desired product.

Analyse Chemischer Reaktionen

Oxidation Reactions

The compound undergoes oxidation primarily at the secondary amine and benzodioxole ring:

-

Amine Oxidation : Reacts with strong oxidizing agents (e.g., KMnO₄ or CrO₃) to form nitroxide radicals or imine intermediates, depending on conditions .

-

Benzodioxole Ring Oxidation : The methylenedioxy group can oxidize to a quinone structure under acidic or enzymatic conditions.

Key Products :

| Reagent | Conditions | Product |

|---|---|---|

| KMnO₄ | Acidic, 50–70°C | N-Oxide derivative |

| H₂O₂/Fe²⁺ | Fenton conditions | Quinone analog |

Reduction Reactions

The amine group can participate in reduction pathways:

-

Catalytic Hydrogenation : Using H₂/Pd-C reduces the compound to N-(1,3-benzodioxol-5-ylmethyl)propan-2-amine’s primary amine analog.

-

Borane Complexes : NaBH₄ or LiAlH₄ selectively reduces imine byproducts formed during oxidation .

Example Reaction :

Substitution Reactions

The secondary amine acts as a nucleophile in substitution reactions:

-

Alkylation : Reacts with alkyl halides (e.g., methyl iodide) to form tertiary amines .

-

Acylation : Forms amides when treated with acyl chlorides (e.g., acetyl chloride).

Reaction Table :

| Reaction Type | Reagent | Product | Yield |

|---|---|---|---|

| Alkylation | CH₃I | N-Methyl derivative | ~75% |

| Acylation | AcCl | N-Acetylated compound | ~65% |

Hydrolysis

Under acidic or basic conditions:

-

Acid Hydrolysis : Cleaves the benzodioxole ring to form catechol derivatives .

-

Base Hydrolysis : Generates secondary alcohol intermediates.

Conditions and Outcomes :

-

NaOH (1M, 60°C) : Yields propan-2-ol analogs.

Alkylation and Cyclization

The compound participates in cyclocondensation reactions:

-

With Carbonyl Compounds : Forms imines or heterocycles (e.g., tetrahydroisoquinolines) when reacted with aldehydes/ketones .

Enzymatic Modifications

In vitro studies demonstrate metabolism by cytochrome P450 enzymes:

-

N-Dealkylation : Major pathway in hepatic microsomes, producing benzodioxole methanol and propan-2-amine fragments.

Stability Under Environmental Conditions

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

N-(1,3-benzodioxol-5-ylmethyl)propan-2-amine has the molecular formula and a molecular weight of 193.24 g/mol. The compound features a benzodioxole moiety which is significant for its biological activity. The structure can be represented as follows:

Antifungal Agents

Recent studies have indicated that derivatives of this compound can serve as precursors for antifungal agents. For instance, one study synthesized a related compound through a Mannich reaction and evaluated its antifungal properties using molecular docking techniques. The results suggested significant binding affinities to fungal targets, indicating potential therapeutic uses against fungal infections .

Neuropharmacology

The compound has been explored for its neuropharmacological effects. Research indicates that it may interact with neurotransmitter systems, potentially offering insights into treatments for neurological disorders. A study highlighted its role in modulating serotonin receptors, which are crucial in mood regulation and anxiety disorders .

Toxicological Studies

Understanding the safety profile of this compound is essential for its application in medicine. Toxicological assessments have shown that while the compound exhibits beneficial pharmacological effects, it also requires careful evaluation due to potential side effects observed in animal models .

Data Table: Summary of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Antifungal Agents | Potential precursor for antifungal drugs | Significant binding affinities to fungal targets |

| Neuropharmacology | Interaction with neurotransmitter systems | Modulates serotonin receptors |

| Toxicology | Safety profile assessment in animal models | Requires careful evaluation of side effects |

Case Study 1: Antifungal Activity

In a recent study focused on the synthesis of imidazole-bearing derivatives from this compound, researchers conducted molecular docking studies that revealed promising antifungal activity against various strains of fungi. The synthesized compounds showed a high degree of specificity towards fungal enzymes compared to human counterparts, suggesting lower toxicity risks .

Case Study 2: Neuropharmacological Effects

Another investigation examined the effects of this compound on serotonin receptor modulation. The results indicated enhanced serotonergic activity in vitro, which could translate into therapeutic benefits for mood disorders. The study utilized behavioral assays in rodent models to assess anxiolytic-like effects .

Wirkmechanismus

The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)propan-2-amine involves its interaction with molecular targets such as neurotransmitter receptors. The compound may act as an agonist or antagonist, modulating the activity of these receptors and influencing various physiological pathways. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- N-(1,3-benzodioxol-5-ylmethyl)ethanamine

- N-(1,3-benzodioxol-5-ylmethyl)butan-2-amine

- N-(1,3-benzodioxol-5-ylmethyl)pentan-2-amine

Uniqueness

N-(1,3-benzodioxol-5-ylmethyl)propan-2-amine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity, stability, and interaction with biological targets, making it a valuable compound for various research applications.

Biologische Aktivität

N-(1,3-benzodioxol-5-ylmethyl)propan-2-amine, also known as a derivative of 3,4-methylenedioxymethamphetamine (MDMA), has garnered attention for its unique biological activities and potential therapeutic applications. This compound is characterized by a benzodioxole moiety that influences its interaction with various biological systems, particularly in the context of neurotransmitter modulation.

Chemical Structure and Properties

This compound has the following molecular characteristics:

- Molecular Formula : C11H15N2O2

- Molecular Weight : Approximately 205.25 g/mol

- Physical Appearance : Typically appears as a white crystalline powder, soluble in water and organic solvents.

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter receptors. It is believed to act as an agonist or antagonist at serotonin and dopamine receptors, influencing various physiological pathways. The compound's mechanism involves:

- Modulation of Neurotransmitter Systems : It may enhance serotonin release and inhibit reuptake, leading to increased serotonergic activity.

- Influence on Receptor Activity : The compound can interact with molecular targets such as enzymes and ion channels, affecting their activity and downstream signaling pathways.

Psychoactive Properties

Research indicates that this compound exhibits psychoactive effects similar to those of MDMA. Its stimulant and empathogenic properties have been studied in various animal models. Key findings include:

- Increased Sociability : Animal studies have shown that this compound can enhance social interaction behaviors.

- Altered Perception and Mood : Similar to MDMA, it may induce feelings of euphoria and emotional warmth.

Anticancer Activity

Recent studies have explored the anticancer potential of this compound against various cancer cell lines. Notable findings include:

- Cell Line Testing : The compound was evaluated against prostate (LNCaP), pancreatic (MIA PaCa-2), and acute lymphoblastic leukemia (CCRF-CEM) cell lines.

- IC50 Values : The IC50 values ranged from 328 to 644 nM against CCRF-CEM and MIA PaCa-2 cell lines, indicating significant cytotoxic activity.

Comparative Biological Activity

To better understand the biological activity of this compound, it is useful to compare it with related compounds:

| Compound | IC50 (nM) | Biological Activity |

|---|---|---|

| This compound | 328 - 644 | Anticancer activity against CCRF-CEM |

| 3,4-Methylenedioxymethamphetamine (MDMA) | Varies | Psychoactive effects; serotonin release |

| Other Benzodioxole Derivatives | Varies | Various receptor interactions |

Study on Neurotransmitter Interaction

A study investigated the effects of this compound on neurotransmitter systems. Results indicated:

- Enhanced Serotonin Release : The compound significantly increased serotonin levels in synaptic clefts.

Anticancer Research

In a controlled laboratory setting, the compound was synthesized and tested for its anticancer properties:

- Synthesis Methodology : Utilized Pd-catalyzed C-N cross-coupling techniques.

- Findings : Demonstrated selective cytotoxicity against specific cancer cell lines with promising IC50 values.

Eigenschaften

IUPAC Name |

N-(1,3-benzodioxol-5-ylmethyl)propan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c1-8(2)12-6-9-3-4-10-11(5-9)14-7-13-10/h3-5,8,12H,6-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHKUSTNUIKQFLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC1=CC2=C(C=C1)OCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90299643 | |

| Record name | N-[(2H-1,3-Benzodioxol-5-yl)methyl]propan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90299643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68291-92-9 | |

| Record name | NSC131714 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131714 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-[(2H-1,3-Benzodioxol-5-yl)methyl]propan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90299643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.